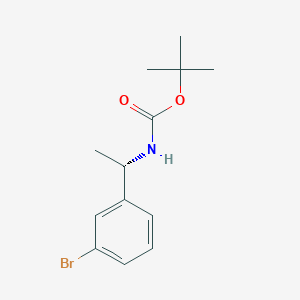

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Descripción

(S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate is a chiral carbamate derivative characterized by a tert-butyl group and a 3-bromophenyl-substituted ethyl chain. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 300.195 g/mol . The (S)-configuration at the ethyl carbon confers stereospecificity, which is critical for its interactions in biological systems or synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules targeting diseases such as cancer (e.g., in the synthesis of acetamide derivatives with cytotoxic properties) .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme

The general reaction can be represented as:

(S)-1-(3-Bromophenyl)ethan-1-amine + Boc₂O → this compound

Detailed Procedure

A detailed procedure reported in the literature involves:

- Dissolving (S)-1-(3-bromophenyl)ethan-1-amine (4.27 g, 21.35 mmol) and triethylamine (4.3 g, 42.7 mmol) in 50 mL of dichloromethane (CH₂Cl₂).

- Adding di-tert-butyl pyrocarbonate (9.3 g, 42.7 mmol) to the solution at 0°C.

- Stirring the reaction mixture at 25°C for 1 hour.

- Adding saturated NaHCO₃ solution and extracting with CH₂Cl₂.

- Combining the organic phases and drying with anhydrous MgSO₄.

- Removing the solvent and purifying by column chromatography to obtain the pure product.

Yield and Purity

This method consistently produces high yields of the desired product:

| Starting Material (g) | Product Yield (g) | Percentage Yield (%) | Physical Appearance |

|---|---|---|---|

| 4.27 | 6.2 | 97 | White solid |

Alternative Preparation Method

An alternative approach for preparing the (R)-enantiomer has been documented, which can be adapted for the (S)-enantiomer as well.

Reaction Conditions

The reaction involves:

Procedure Details

Analytical Data

The product obtained through this method has been characterized by ¹H NMR:

- ¹H NMR (300 MHz, CDCl₃): δ 1.43 (br s, 12H), 4.77 (br s, 2H), 7.16-7.26 (m, 2H), 7.39 (dt, J = 2.0, 7.1 Hz, 1H), 7.46 (s, 1H).

Purification Techniques

Column Chromatography

Column chromatography is the preferred method for purifying this compound:

- Silica gel is used as the stationary phase.

- A gradient elution system is typically employed, starting with non-polar solvents and gradually increasing polarity.

- The product elutes as a distinct band that can be collected and concentrated.

Characterization Data

The compound this compound has been characterized by various analytical techniques:

Spectroscopic Data

- IUPAC Name : tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate

- InChI : InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1

- InChIKey : WWNQMGYJYMXOEU-VIFPVBQESA-N

- SMILES : CC@@HNC(=O)OC(C)(C)C

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules:

Coupling Reactions

The compound can undergo various coupling reactions, particularly at the bromine position:

Reaction with cis-2,6-dimethylmorpholine :

- Produces tert-butyl ((S)-1-(3-((2S,6R)-2,6-dimethylmorpholino)phenyl)ethyl)carbamate with yields of approximately 91%.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Products include phenolic or quinone derivatives.

Reduction: Products include primary or secondary amines.

Aplicaciones Científicas De Investigación

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromophenyl group can interact with hydrophobic pockets, while the carbamate group can form hydrogen bonds with amino acid residues. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Structure-Activity Relationships (SAR) and Key Findings

Halogen Effects : Bromine at the 3-position (vs. chlorine) enhances cytotoxicity in chalcones, likely due to increased lipophilicity and electrophilicity .

Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce antimicrobial activity in carbamates compared to ethyl groups .

Stereochemistry: Enantiomers (S vs.

Heterocyclic Adaptability : Pyridinyl carbamates demonstrate versatility in coupling reactions, enabling access to complex pharmacophores .

Actividad Biológica

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a compound with the molecular formula C13H18BrNO2, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

This compound is classified as a carbamate derivative, which often exhibits a range of biological activities. The compound can be synthesized through various organic reactions, typically involving the reaction of tert-butyl carbamate with 3-bromophenyl ethyl halides under controlled conditions. The general synthetic route can be outlined as follows:

-

Reagents :

- tert-Butyl carbamate

- 3-Bromophenyl ethyl halide

- Base (e.g., sodium hydride or potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

Reaction Conditions :

- The reaction mixture is usually stirred at elevated temperatures to enhance yield.

- Purification is often achieved through column chromatography.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor of specific enzymes and its effects on various biological systems.

Enzyme Inhibition Studies

One of the primary areas of interest is the compound's inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. Research indicates that certain carbamate derivatives can exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

- Inhibition Potency : Studies have reported IC50 values for related carbamates ranging from 1.60 µM to over 300 µM for AChE inhibition . This suggests that this compound may also possess comparable inhibitory activity, warranting further investigation.

Cytotoxicity and Selectivity

In vitro assays assessing cytotoxicity against human cell lines have shown that some carbamates exhibit mild cytotoxic effects while maintaining selectivity indices that qualify them for further optimization in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of carbamate compounds similar to this compound:

- Study on Cholinesterase Inhibition :

- Aquatic Toxicity Assessment :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H18BrNO2 |

| Potential Activities | AChE/BChE Inhibition |

| IC50 Range for Related Compounds | 1.60 µM - 311 µM |

| Cytotoxicity | Mild in HepG2 cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.